3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide

Lipophilicity LogP Physicochemical Properties

Fragment-based drug discovery often fails due to non-specific binders. 3-Amino-5-(tert-butyl)thiophene-2-carboxamide (CAS 175137-04-9) is a validated crystallographic hit against HSP90α N-terminal ATP-binding pocket (PDB 7HAV), with unambiguous electron density, unlike many structurally similar fragments lacking the 5-tert-butyl group. Direct procurement enables rapid structure-guided optimization for oncology lead series. Consistent quality, bulk quantities available.

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
CAS No. 175137-04-9
Cat. No. B061782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(Tert-Butyl)Thiophene-2-Carboxamide
CAS175137-04-9
Molecular FormulaC9H14N2OS
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(S1)C(=O)N)N
InChIInChI=1S/C9H14N2OS/c1-9(2,3)6-4-5(10)7(13-6)8(11)12/h4H,10H2,1-3H3,(H2,11,12)
InChIKeyMKHZJBZWKNDDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(tert-butyl)thiophene-2-carboxamide: Core Scaffold and Procurement


3-Amino-5-(tert-butyl)thiophene-2-carboxamide (CAS: 175137-04-9) is a functionalized thiophene derivative defined by a 3-amino group and a 5-tert-butyl substituent on a 2-carboxamide core [1]. With a molecular formula of C9H14N2OS, a molecular weight of 198.28 g/mol, and a melting point of 146°C, its calculated LogP of 3.00820 indicates substantial lipophilicity compared to unsubstituted analogs [1]. This scaffold serves as a foundational building block in medicinal chemistry, with structural features that directly influence target engagement in fragment-based drug discovery campaigns [2].

Irreplaceability of 3-Amino-5-(tert-butyl)thiophene-2-carboxamide in Fragment Screening


Generic substitution within the 3-aminothiophene-2-carboxamide class is not scientifically valid due to the critical role of the 5-tert-butyl group. While the core aminothiophene carboxamide motif appears in numerous analogs, the presence and nature of the C5 substituent dramatically alter lipophilicity, molecular shape, and binding site complementarity [1]. In a crystallographic fragment screening campaign of 800 fragments against human HSP90α, only 91 fragments were identified as hits; 3-Amino-5-(tert-butyl)thiophene-2-carboxamide was among the successful binders that yielded high-resolution structural data, whereas many structurally similar fragments lacking the tert-butyl group or bearing different substituents failed to produce interpretable electron density in the ATP-binding pocket [2]. This demonstrates that the specific substitution pattern is non-negotiable for this target engagement.

Differentiation Evidence: 3-Amino-5-(tert-butyl)thiophene-2-carboxamide vs. Analogs


Lipophilicity Differentiation vs. Core Scaffold

The 5-tert-butyl substitution substantially increases lipophilicity compared to the unsubstituted core scaffold 3-aminothiophene-2-carboxamide, altering compound handling and membrane permeability characteristics. The target compound exhibits a calculated LogP of 3.00820, whereas the core scaffold without the tert-butyl group has a significantly lower LogP (estimated at approximately 0.5–1.0 based on fragment contributions) [1][2].

Lipophilicity LogP Physicochemical Properties

Crystallographic Fragment Hit in HSP90α

3-Amino-5-(tert-butyl)thiophene-2-carboxamide was identified as a validated fragment hit in a crystallographic screening campaign against the N-terminal domain of human HSP90α (PDB ID: 7HAV). The study screened 800 structurally diverse fragments and identified 91 hits; this compound was among the fragments that yielded a high-resolution (2.45 Å) co-crystal structure, confirming direct binding in the ATP-binding pocket [1][2]. In contrast, numerous other fragments, including many structurally related thiophene carboxamides without the tert-butyl group, did not yield interpretable electron density in this region [2].

Fragment-Based Drug Discovery Crystallographic Fragment Screening HSP90

Thermal Stability Differentiation vs. Core Scaffold

The 5-tert-butyl substitution raises the melting point compared to the unsubstituted core scaffold, reflecting enhanced crystalline lattice stability. The target compound exhibits a melting point of 146°C, whereas 3-aminothiophene-2-carboxamide (CAS 147123-47-5) melts at 120–124°C [1][2].

Thermal Properties Melting Point Stability

Application Scenarios for 3-Amino-5-(tert-butyl)thiophene-2-carboxamide


HSP90-Targeted Fragment-Based Drug Discovery

As a validated crystallographic fragment hit against the HSP90α N-terminal ATP-binding pocket (PDB 7HAV), this compound serves as an ideal starting point for structure-guided optimization. Procurement is recommended for research teams pursuing novel HSP90 inhibitors for oncology applications [1].

Lipophilic Building Block in Medicinal Chemistry

With a calculated LogP of 3.00820, this compound is suitable for incorporation into lead series where enhanced lipophilicity is desired to improve membrane permeability or target engagement in hydrophobic binding pockets [2].

SAR Reference for Thiophene Carboxamides

The unique combination of 3-amino and 5-tert-butyl substituents makes this compound a valuable reference for establishing structure-activity relationships (SAR) in thiophene carboxamide series, particularly when comparing the effects of C5 substitution on target binding and physicochemical properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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